N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide

描述

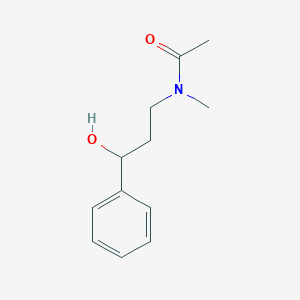

N-(3-Hydroxy-3-phenylpropyl)-N-methylacetamide is a tertiary acetamide derivative characterized by a hydroxy-substituted phenylpropyl chain and a methyl group on the acetamide nitrogen.

属性

CAS 编号 |

851878-50-7 |

|---|---|

分子式 |

C12H17NO2 |

分子量 |

207.27 g/mol |

IUPAC 名称 |

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide |

InChI |

InChI=1S/C12H17NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-7,12,15H,8-9H2,1-2H3 |

InChI 键 |

HUAYCOKNDDAEEU-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N(C)CCC(C1=CC=CC=C1)O |

产品来源 |

United States |

准备方法

Four-Step Synthesis from Acetophenone via Mannich Reaction (Patent CN100430376C)

Process Summary:

- Starting Material: Acetophenone (C6H5COCH3)

- Step 1: Mannich reaction of acetophenone with paraformaldehyde and a secondary amine (e.g., methylamine) in C1–C4 alcohol solvent under acid catalysis to form an intermediate aminomethylated compound.

- Step 2: Reaction of this intermediate with another reagent (benzyl halide derivative) to form a benzylated compound.

- Step 3: Reduction of the benzylated intermediate to remove protecting groups.

- Step 4: Hydrolysis under mild conditions to yield the target this compound.

- Total yield across four steps ≥ 74%

- Mild reaction conditions, no special equipment required

- Low cost due to readily available reagents and simple workup

- Environmentally friendlier "debenzylation" method preferred over demethylation, reducing by-product formation and improving purity

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Mannich Reaction | Acetophenone, paraformaldehyde, secondary amine, acid catalyst, C1–C4 alcohol | High | Forms aminomethylated intermediate |

| 2 | Alkylation | Benzyl halide derivative | Moderate | Introduces benzyl protecting group |

| 3 | Reduction | Suitable reducing agent (e.g., NaBH4) | High | Removes benzyl group selectively |

| 4 | Hydrolysis | Mild acidic or basic hydrolysis | High | Final deprotection to target compound |

This method is described as industrially scalable due to its high overall yield, mild conditions, and cost-effectiveness.

Reduction of Precursor with Sodium Borohydride in Methanol (Literature Synthesis)

Process Summary:

- A precursor compound (likely a ketone or imine derivative) is dissolved in methanol.

- Sodium borohydride (NaBH4) is slowly added at room temperature.

- The reaction mixture is stirred for 1 hour.

- Quenching with saturated ammonium chloride solution, followed by solvent removal under reduced pressure.

- Extraction with dichloromethane and drying over anhydrous sodium sulfate.

- Purification by column chromatography yields the target compound.

| Parameter | Details |

|---|---|

| Reaction temperature | Room temperature (approx. 20°C) |

| Reaction time | 1 hour |

| Reducing agent | Sodium borohydride (NaBH4) |

| Solvent | Methanol |

| Yield | Approximately 90% |

This method offers a straightforward reduction route with high yield and relatively simple purification steps. It is suitable for laboratory-scale synthesis.

Enantiomerically Pure Preparation via Resolution and Acylation (EP2060559A1)

Process Summary:

- Racemic 3-hydroxy-3-phenylpropyl intermediates are first acylated with phthalic anhydride in the presence of a base to form phthalic semiesters.

- The racemic mixture is resolved using a chiral amine to form diastereomeric salts.

- Isolation of the enantiomerically pure phthalic semiester is achieved by selective crystallization.

- The pure enantiomer is then reacted with N-methylacetamide derivatives to form the enantiomerically pure this compound.

- Enables preparation of enantiomerically pure compound, important for pharmaceutical applications.

- Uses mild conditions and common reagents.

- Allows for catalyst-assisted amination for improved efficiency.

This method is more complex but critical for applications requiring chirality control.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Mannich + Reduction + Hydrolysis | Acetophenone | Mannich, alkylation, reduction, hydrolysis | ≥74 | High yield, mild conditions, low cost | High |

| NaBH4 Reduction in Methanol | Ketone/Imine precursor | Reduction, extraction, chromatography | ~90 | Simple, high yield, lab-scale | Moderate |

| Resolution + Acylation (Chiral) | Racemic alcohol | Acylation, resolution, amination | Not specified | Enantiomerically pure product | Moderate to high |

Summary and Recommendations

- The four-step method starting from acetophenone via Mannich reaction and subsequent transformations is the most industrially viable due to its balance of yield, cost, and operational simplicity.

- The NaBH4 reduction method is efficient for laboratory-scale synthesis with high yield but may require additional steps for scale-up.

- The resolution method is essential when enantiomeric purity is required, especially for pharmaceutical-grade compounds, though it is more complex and costly.

化学反应分析

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various amine derivatives .

科学研究应用

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects .

相似化合物的比较

Core Structural Features

The target compound shares a common acetamide backbone with several analogs but differs in substituent groups (Table 1).

Table 1: Structural Comparison of Selected Acetamide Derivatives

*Estimated based on analogs.

Key Observations:

- The hydroxy group in the target compound enhances hydrophilicity compared to purely aromatic or alkyl-substituted analogs (e.g., ).

- The methyl group on the acetamide nitrogen reduces steric hindrance compared to bulkier substituents like cyclopropyl .

Physicochemical Properties and Functional Behavior

Solubility and Polarity

Thermal and Chemical Stability

Material Science

- Polymer Synthesis: Analogous to 3-chloro-N-phenyl-phthalimide (), the target compound might serve as a monomer in polyimide production .

生物活性

N-(3-hydroxy-3-phenylpropyl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in enzyme modulation and receptor interaction. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a phenyl group, and an acetamide moiety, which contribute to its biological properties.

Biological Activity

1. Enzyme Modulation

Research indicates that this compound may influence various enzymes critical for metabolic processes. It has been suggested that the compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

2. Receptor Interaction

The compound's potential to modulate receptor activity is noteworthy. It may interact with various receptors, impacting signaling pathways associated with cellular responses. For instance, it has been indicated that such compounds can influence neurotransmitter receptors, which could have implications for neurological health .

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Interaction

In a recent study focusing on enzyme modulation, this compound was tested against various metabolic enzymes. The results indicated a significant inhibition effect on certain enzymes involved in drug metabolism, suggesting potential applications in pharmacology.

Case Study 2: Receptor Modulation Effects

Another study examined the impact of the compound on serotonin receptors. The findings revealed that this compound could enhance receptor activity, leading to increased serotonin signaling in neuronal cultures. This suggests a possible role in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。